molecular formula C10H11F4NO B1449192 2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol CAS No. 1516051-09-4

2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol

Cat. No. B1449192
M. Wt: 237.19 g/mol
InChI Key: GQEMMJCUBRVLMT-UHFFFAOYSA-N
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Description

“2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol” is a chemical compound with the CAS Number: 948588-69-0 . It has a molecular weight of 219.21 . The IUPAC name for this compound is 2-{[4-(trifluoromethyl)benzyl]amino}ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . The shipping temperature is maintained with an ice pack .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Burns & Hagaman (1993) discusses monofluorinated small molecules, including the synthesis and properties of compounds with fluorophenyl groups, which is relevant to the chemical structure of interest.
  • Vaid et al. (2012) present a practical synthesis of a compound closely related to the one , demonstrating the methodologies applicable to similar chemical structures.

Application in Fluorinated Compounds

  • A paper by Schmitt et al. (2017) explores fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups in aromatic substrates, which is significant for understanding the applications of such chemical structures in medicinal and agricultural chemistry.

Structural Analysis and Modifications

  • Kawachi et al. (1999) discuss the optical resolution and epimerization of a fluorosilane with an optically active amino group, highlighting the importance of structural analysis in synthesizing optically active compounds.
  • Research by Rhee, Levy, & London (1995) on fluorinated o-aminophenol derivatives for intracellular pH measurement showcases the modification of chemical structures for specific scientific applications.

Medicinal Chemistry Applications

  • Palanki et al. (2000) investigate the structure-activity relationship of compounds with a similar structure to the one , focusing on their potential in inhibiting NF-kappaB and AP-1 gene expression, which is pivotal in the field of medicinal chemistry.

Other Relevant Studies

  • Kula et al. (2010) discuss the synthesis of new chiral smectic mesogenes with molecular cores similar to the compound , indicating its potential application in material science.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c11-8-2-1-7(6-15-3-4-16)9(5-8)10(12,13)14/h1-2,5,15-16H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMMJCUBRVLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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